molecular formula C20H17ClN2O2S B2927973 1-(4-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946355-18-6

1-(4-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2927973
CAS No.: 946355-18-6
M. Wt: 384.88
InChI Key: FNDSPIRCURXTBN-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O2S and its molecular weight is 384.88. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

The study of hydrogen bonding in anticonvulsant enaminones provides insight into the structural characteristics of compounds related to 1-(4-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. This research focused on understanding the hydrogen bonding patterns and the conformations of cyclohexene rings in these molecules, which is crucial for their anticonvulsant activity. The findings indicate the presence of significant disorder in the carbomethoxy groups, influenced by the rotation around the C–C(OOC) bond, highlighting the importance of molecular structure in the pharmacological properties of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Antimicrobial Activity

Another study synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and evaluated their antimicrobial activity. These compounds exhibited significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, with one compound showing higher activity than reference drugs against Bacillus subtilis and Candida albicans. This research underscores the potential of such compounds in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Heavy Metal Ion Adsorption

Research into aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, synthesized through polycondensation, explored their capacity for heavy metal ion adsorption from aqueous solutions. These studies are critical for environmental cleanup and water purification technologies, demonstrating the utility of these compounds in removing toxic metals from water (Ravikumar, Kalaivani, Murugesan, Vidhyadevi, Karthik, Kirupha, & Sivanesan, 2011).

Thermally Stable Aromatic Polyamides

The development of thermally stable aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups showcases the application of related compounds in materials science. These polyamides exhibit outstanding solubility and thermal stability, making them suitable for advanced material applications, including electronics and high-performance polymers (Ravikumar & Saravanan, 2012).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-26-18-7-3-2-6-17(18)22-19(24)16-5-4-12-23(20(16)25)13-14-8-10-15(21)11-9-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDSPIRCURXTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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